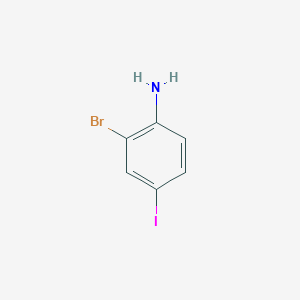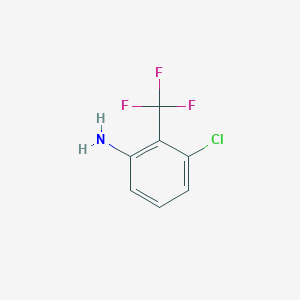
3-Chloro-2-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H5ClF3N. It has a molecular weight of 195.57 . The compound is stored at 4°C and is protected from light .
Synthesis Analysis
The synthesis of trifluoromethylated compounds, including 3-Chloro-2-(trifluoromethyl)aniline, is a significant area of research due to the importance of the CF3 group . Trifluoroacetic anhydride has been used for a scalable and operationally simple trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis .Molecular Structure Analysis
The molecular structure of 3-Chloro-2-(trifluoromethyl)aniline consists of a benzene ring with a chlorine atom and a trifluoromethyl group attached to it, along with an amine group .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of 2-amino-5-chloro 3-(trifluoromethyl)benzenethiol . It has also been used in the reductive dechlorination of compounds .Physical And Chemical Properties Analysis
3-Chloro-2-(trifluoromethyl)aniline is a liquid at room temperature. It has a boiling point of 238.2°C at 760 mmHg .Applications De Recherche Scientifique
- Application : 3-Chloro-2-(trifluoromethyl)aniline is used in the synthesis of pharmaceuticals . One specific example is its use in the synthesis of Sorafenib , a drug used for the treatment of primary liver cancer .
- Method of Application : The specific methods of synthesis are not detailed in the source, but it involves the use of 3-Chloro-2-(trifluoromethyl)aniline as a building block in the synthesis process .
- Results : The result is the production of Sorafenib, a drug that has been granted “Fast Track” designation by the FDA for the therapy of advanced hepatocellular carcinoma (primary liver cancer) .
- Application : 3-Chloro-2-(trifluoromethyl)aniline is used in the synthesis of agrochemicals . One specific example is its use in the synthesis of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a chemical intermediate for the synthesis of several crop-protection products .
- Method of Application : The specific methods of synthesis are not detailed in the source, but it involves the use of 3-Chloro-2-(trifluoromethyl)aniline as a building block in the synthesis process .
- Results : The result is the production of 2,3,5-DCTF, which is in high demand as a chemical intermediate for the synthesis of several crop-protection products .
Pharmaceuticals
Agrochemicals
- Application : 2-Methyl-3-trifluoromethylaniline, a compound similar to 3-Chloro-2-(trifluoromethyl)aniline, is used in the synthesis of methylguanidine derivatives . These derivatives are prospective PET radioligands for the open channel of the NMDA receptor, which is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .
- Method of Application : The specific methods of synthesis are not detailed in the source .
- Results : The result is the production of potential PET radioligands for the NMDA receptor .
- Application : 2-Methyl-3-Trifluoromethyl Aniline, another compound similar to 3-Chloro-2-(trifluoromethyl)aniline, is an important intermediate of medicine and pesticide . It is mainly used for synthesizing analgesics and herbicides, veterinary anti-inflammatory drugs, and the like . It is also a key intermediate for synthesizing flunixin meglumine .
- Method of Application : The specific methods of synthesis are not detailed in the source .
- Results : The result is the production of various pharmaceuticals and agrochemicals .
- Application : 4-Chloro-2-(trifluoromethyl)aniline, a compound similar to 3-Chloro-2-(trifluoromethyl)aniline, is used in the synthesis of 2-amino-5-chloro 3-(trifluoromethyl)benzenethiol .
- Method of Application : The specific methods of synthesis are not detailed in the source .
- Results : The result is the production of 2-amino-5-chloro 3-(trifluoromethyl)benzenethiol .
Synthesis of Methylguanidine Derivatives
Synthesis of Analgesics and Herbicides
Synthesis of 2-Amino-5-chloro 3-(trifluoromethyl)benzenethiol
- Application : Trifluoromethyl groups, such as the one in 3-Chloro-2-(trifluoromethyl)aniline, are found in many FDA-approved drugs . These drugs have various uses for treating different diseases and disorders .
- Method of Application : The specific methods of synthesis are not detailed in the source .
- Results : The result is the production of various FDA-approved drugs that contain the trifluoromethyl group .
- Application : 3-Chloro-2-(trifluoromethyl)aniline can be used in the trifluoromethylarylation of alkenes . This process allows for the functionalization of alkenes, which are versatile substrates that offer great potential for diversification .
- Method of Application : The specific methods of synthesis are not detailed in the source .
- Results : The result is the production of trifluoromethylarylated alkenes .
FDA-Approved Trifluoromethyl Group-Containing Drugs
Trifluoromethylarylation of Alkenes
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMNOYHOSWKVJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548365 |
Source


|
| Record name | 3-Chloro-2-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(trifluoromethyl)aniline | |
CAS RN |
432-21-3 |
Source


|
| Record name | 3-Chloro-2-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

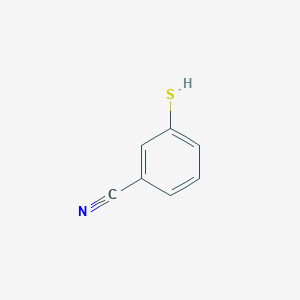
![3-amino-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1283054.png)

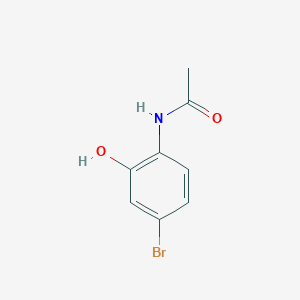
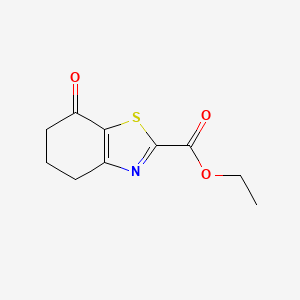

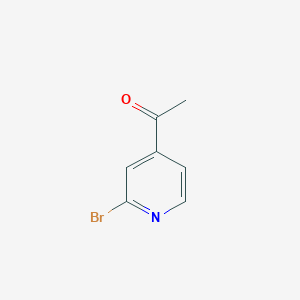
![2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B1283066.png)
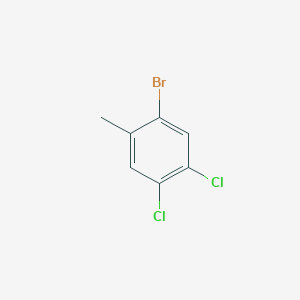

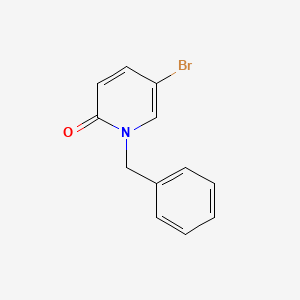

![5'-Bromo-[2,2'-bithiophene]-5-carbonitrile](/img/structure/B1283090.png)
